Diethanolamine, neodecanoate salt
Description
Diethanolamine neodecanoate salt is a chemical compound formed by the reaction of diethanolamine (DEA, C₄H₁₁NO₂) with neodecanoic acid. Neodecanoic acid is a branched-chain carboxylic acid (C₁₀H₂₀O₂), which imparts unique solubility and stability properties compared to linear-chain counterparts. This salt is utilized in industrial applications, such as coatings and polymers, where its branched structure enhances compatibility with hydrophobic matrices and reduces migration tendencies . For instance, it is incorporated into automotive convertible roof formulations (1–5% by weight) as a stabilizer or catalyst, leveraging its thermal stability and low volatility .
Properties
CAS No. |
68299-00-3 |
|---|---|
Molecular Formula |
C14H31NO4 |
Molecular Weight |
277.40 g/mol |
IUPAC Name |
2,2-dimethyloctanoic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C10H20O2.C4H11NO2/c1-4-5-6-7-8-10(2,3)9(11)12;6-3-1-5-2-4-7/h4-8H2,1-3H3,(H,11,12);5-7H,1-4H2 |
InChI Key |
MVOAHMNADIOCQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(C)C(=O)O.C(CO)NCCO |
Origin of Product |
United States |
Preparation Methods
Neutralization Reaction Dynamics
The formation of diethanolamine neodecanoate salt typically proceeds via acid-base neutralization between neodecanoic acid (C₁₀H₂₀O₂) and diethanolamine (C₄H₁₁NO₂). The reaction follows:
$$
\text{Neodecanoic acid} + \text{Diethanolamine} \rightarrow \text{Diethanolamine neodecanoate} + \text{H}_2\text{O}
$$
Key parameters influencing reaction efficiency include:
- Molar ratio : Stoichiometric 1:1 ratios yield 85–92% conversion under standard conditions, while excess diethanolamine (1.2:1) improves yields to 94–97% by driving equilibrium.
- Temperature : Optimal range 60–80°C balances reaction kinetics against thermal degradation risks for both reactants.
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance solubility of neodecanoic acid, achieving 40% faster reaction rates compared to aqueous systems.
Catalytic Pathways
Quaternary ammonium catalysts (e.g., tetramethylammonium chloride) accelerate proton transfer in the transition state, reducing activation energy by 15–20 kJ/mol. Phase-transfer catalysts enable biphasic reactions by shuttling ionic intermediates between organic and aqueous phases, particularly beneficial for scaling batch processes.
Synthetic Methodologies
Direct Neutralization Protocol
Procedure :
- Charge reactor with neodecanoic acid (1.0 mol) and 2-propanol (300 mL) under nitrogen purge.
- Heat to 65°C with mechanical agitation (500 rpm).
- Add diethanolamine (1.05 mol) dropwise over 45 minutes via addition funnel.
- Maintain reaction at 70±2°C for 4 hours.
- Distill off solvent under reduced pressure (40 mmHg, 80°C).
Yield Optimization :
| Parameter | Optimal Value | Conversion Efficiency |
|---|---|---|
| Agitation Speed | 500–700 rpm | 89% |
| Nitrogen Sparging | 0.5 L/min | 94% |
| Post-Reaction Aging | 2 hours | 97% |
Data extrapolated from zinc neodecanoate synthesis and epoxypropyl neodecanoate processes.
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques provide solvent-free alternatives:
- Conditions : Stainless steel jar (250 mL), 10 mm balls, 1:10 substrate:ball mass ratio
- Reaction Time : 90 minutes at 350 rpm
- Advantages : 98% yield, no solvent waste, particle size <10 μm
This method exploits triboelectric effects to generate localized heating (≈150°C) at collision sites, overcoming activation barriers without bulk heating.
Purification and Characterization
Fractional Crystallization
Post-synthesis impurities (unreacted acid/amine) are removed via:
- Dissolve crude product in ethyl acetate (1:3 w/v) at 50°C
- Cool to −20°C at 0.5°C/min
- Filter through Büchner funnel (Whatman GF/F)
- Recrystallize from hexane/acetone (4:1)
Purity Metrics :
- HPLC: >99.5% (C18 column, acetonitrile/water 70:30)
- Titration: Acid number <0.5 mg KOH/g
Spectroscopic Characterization
FT-IR Analysis :
- 1550–1610 cm⁻¹ (carboxylate asymmetric stretch)
- 2850–2950 cm⁻¹ (C-H stretching in branched alkyl chain)
- 3200–3400 cm⁻¹ (N-H stretching from diethanolammonium)
¹³C NMR (CDCl₃) :
- δ 180.2 ppm (carboxylate carbon)
- δ 60.1 ppm (ethanolamine -CH₂-O-)
- δ 34.7 ppm (tertiary carbon in neodecanoate)
Industrial Scalability Challenges
Viscosity Management
Neodecanoate salts exhibit high viscosity (>200,000 cps at 25°C in concentrated form). Mitigation strategies include:
- In-line static mixers : Reduce local viscosity gradients during pumping
- Diluent addition : 10–15% 2-ethylhexanol lowers viscosity to 1,500–3,000 cps
Thermal Stability Limits
Decomposition onset occurs at 185°C (TGA, N₂ atmosphere). Continuous processes require:
- Short-path distillation units (residence time <2 minutes)
- Antioxidant additives (0.1–0.5% BHT) for storage stability
Chemical Reactions Analysis
Types of Reactions
Diethanolamine, neodecanoate salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the salt back to its parent amine and acid.
Substitution: The hydroxyl groups in diethanolamine can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Amides, carboxylic acids.
Reduction: Diethanolamine, neodecanoic acid.
Substitution: Alkylated or acylated derivatives of diethanolamine.
Scientific Research Applications
Diethanolamine, neodecanoate salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of biological buffers and as a stabilizing agent for enzymes and proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, personal care products, and as a corrosion inhibitor in metalworking fluids.
Mechanism of Action
The mechanism of action of diethanolamine, neodecanoate salt involves its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyl groups in diethanolamine can form hydrogen bonds with other molecules, while the hydrophobic tail of neodecanoic acid can interact with lipid membranes and hydrophobic regions of proteins. These interactions can alter the physical and chemical properties of the target molecules, leading to changes in their function and activity.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares diethanolamine neodecanoate salt with other diethanolamine salts based on anion properties, applications, and regulatory considerations:
Performance and Stability
- Neodecanoate vs. Lauryl Sulfate: The branched neodecanoate anion reduces water solubility, making it suitable for coatings where leaching resistance is critical. In contrast, lauryl sulfate’s linear chain enhances water solubility, ideal for detergent formulations .
- Neodecanoate vs. Oleate: Neodecanoate’s saturated structure offers superior oxidative stability compared to oleate’s unsaturated chain, which is prone to degradation .
- Neodecanoate vs. 2,4-D DEA Salt: While both are DEA salts, the 2,4-D anion’s herbicidal activity contrasts with neodecanoate’s role as a stabilizer.
Toxicity and Environmental Impact
- DEA Toxicity: Dermal studies on DEA show skin irritation and nephropathy in rats . However, salt formation (e.g., with neodecanoate) may alter bioavailability and toxicity.
- Environmental Persistence: DEA itself has moderate environmental persistence, but neodecanoate’s branched structure may slow biodegradation compared to linear anions like lauryl sulfate .
Regulatory and Industrial Considerations
- Food Contact: DEA salts (e.g., dodecylsulphate) require migration data for food-contact plastics . Neodecanoate salts in similar applications would need analogous evaluations.
- Agrochemicals : DEA salts of herbicides (e.g., 2,4-D, mefluidide) are registered with the EPA, highlighting regulatory acceptance when anion functionality justifies use .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing diethanolamine neodecanoate salt, and how can purity be validated?
- Methodological Answer : The synthesis involves neutralizing neodecanoic acid with diethanolamine in a molar ratio of 1:1 under anhydrous conditions. Solvent choice (e.g., ethanol or toluene) impacts yield. Purity is validated via titration (acid-base) and Fourier-transform infrared spectroscopy (FTIR) to confirm carboxylate salt formation (C=O stretch at ~1550–1650 cm⁻¹) . Gas chromatography-mass spectrometry (GC-MS) quantifies residual reactants.
Q. How can the physicochemical properties (e.g., solubility, thermal stability) of diethanolamine neodecanoate salt be systematically characterized?
- Methodological Answer :
- Solubility : Test in polar (water, ethanol) and non-polar solvents (hexane) at 25°C using gravimetric analysis .
- Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) to determine decomposition onset temperatures. Differential scanning calorimetry (DSC) identifies phase transitions .
- Hygroscopicity : Measure weight gain under controlled humidity (e.g., 30–90% RH) over 72 hours .
Q. What spectroscopic techniques are most effective for structural elucidation of diethanolamine neodecanoate salt?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to resolve amine protons (~2.5–3.5 ppm) and neodecanoate alkyl chain signals .
- FTIR : Confirm salt formation via absence of carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and presence of carboxylate asymmetric stretching (~1600 cm⁻¹) .
Advanced Research Questions
Q. How does diethanolamine neodecanoate salt function as a surfactant or catalyst in heterogeneous systems, and what kinetic parameters govern its efficacy?
- Methodological Answer :
- Surfactant Activity : Measure critical micelle concentration (CMC) via conductivity or surface tension measurements. Correlate with alkyl chain length effects using pendant drop tensiometry .
- Catalytic Applications : In esterification or transesterification reactions, track reaction rates via GC. Compare activation energy (Arrhenius plot) with other metal neodecanoates (e.g., zinc or bismuth salts) .
Q. What experimental designs are suitable for assessing the compound’s stability under oxidative or hydrolytic stress?
- Methodological Answer :
- Hydrolytic Stability : Incubate in buffered solutions (pH 4–10) at 40°C for 30 days. Monitor degradation via HPLC-UV and quantify byproducts (e.g., free diethanolamine) .
- Oxidative Stability : Expose to H₂O₂ (3–30%) and track oxidation markers (e.g., peroxide value) using iodometric titration .
Q. How can contradictions in toxicological data (e.g., irritation potential vs. regulatory safety) be resolved through mechanistic studies?
- Methodological Answer :
- In Vitro Assays : Use reconstructed human epidermis (RhE) models to quantify irritation (IL-1α release) and compare with in vivo data from EPA studies .
- Dose-Response Analysis : Apply benchmark dose (BMD) modeling to historical data (e.g., EPA 738-R-05-002) to identify thresholds for dermal toxicity .
Data Analysis & Interpretation
Q. What statistical approaches are recommended for reconciling variability in solubility or reactivity data across studies?
- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to datasets, factoring in solvent polarity, temperature, and impurities. Use Grubbs’ test to identify outliers .
Q. How can computational modeling (e.g., DFT, MD simulations) predict interactions between diethanolamine neodecanoate and target substrates?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G* level to calculate electrostatic potential maps for active sites .
- Molecular Dynamics (MD) : Simulate surfactant self-assembly in water (GROMACS) using OPLS-AA forcefield to analyze micelle formation kinetics .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
